molecular formula C8H11BrN2O B13334159 5-Bromo-6-propoxypyridin-3-amine

5-Bromo-6-propoxypyridin-3-amine

Cat. No.: B13334159
M. Wt: 231.09 g/mol
InChI Key: BKIIELASTQBIIH-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are cornerstones of organic synthesis, valued for their unique electronic properties and reactivity. The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the reactivity of the entire molecule. Pyridine derivatives serve as versatile building blocks, ligands in catalysis, and key intermediates in the synthesis of complex molecules. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of modern drug design and materials science.

Structural Significance of 5-Bromo-6-propoxypyridin-3-amine within Halogenated and Alkoxy Aminopyridines

The specific substitution pattern of this compound endows it with a distinct chemical character. The presence of a bromine atom, an alkoxy (propoxy) group, and an amino group on the pyridine ring creates a multifunctional scaffold with several potential sites for chemical modification.

Halogenation: The bromine atom at the 5-position significantly influences the electronic nature of the pyridine ring and serves as a versatile synthetic handle. Halogenated pyridines are key intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

Alkoxy Group: The propoxy group at the 6-position is an electron-donating group that can influence the reactivity of the pyridine ring and the basicity of the ring nitrogen. Alkoxy groups can also play a role in the pharmacokinetic properties of a molecule, potentially affecting its solubility, metabolic stability, and ability to cross biological membranes.

Amino Group: The amino group at the 3-position is a key functional group that can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. Aminopyridines are a well-established class of compounds with a wide range of biological activities.

The combination of these three functional groups on a single pyridine ring makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with tailored properties.

Overview of Research Trajectories for Functionalized Pyridine Scaffolds

Research into functionalized pyridine scaffolds is a vibrant and rapidly evolving field. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize substituted pyridines. This includes the development of novel cyclization reactions, late-stage functionalization techniques, and the use of new catalytic systems.

Medicinal Chemistry and Drug Discovery: Pyridine derivatives are a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs. Research is focused on the design and synthesis of new pyridine-based compounds with a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. For instance, a study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) via Suzuki cross-coupling reactions revealed their potential as anti-thrombolytic and biofilm-inhibiting agents mdpi.com.

Materials Science: Pyridine-containing polymers and materials are being investigated for their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The ability to tune the electronic and photophysical properties of these materials by modifying the pyridine scaffold is a key driver of this research.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to its potential as a versatile building block for the synthesis of novel compounds with interesting biological and material properties. The strategic placement of the bromo, propoxy, and amino groups offers multiple avenues for chemical elaboration, allowing for the creation of a diverse library of new molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents or advanced materials.

While specific research dedicated to this compound is not extensively documented in publicly accessible literature, the established importance of its constituent chemical motifs within the broader field of pyridine chemistry strongly suggests its potential utility.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-propoxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

BKIIELASTQBIIH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Bromo 6 Propoxypyridin 3 Amine

Transformations Involving the Pyridine (B92270) Ring System of 5-Bromo-6-propoxypyridin-3-amine

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, influenced by the electronic effects of its substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is a key transformation. The existing substituents—bromo, propoxy, and amine groups—direct incoming electrophiles to specific positions. The amine group is a strong activating group and an ortho-, para- director, while the propoxy group is also activating and ortho-, para- directing. The bromine atom is a deactivating group but directs ortho- and para-.

Common EAS reactions include:

Nitration: Introducing a nitro group (NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introducing a halogen, such as chlorine or bromine, often requiring a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Adding a sulfonic acid group (SO₃H).

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, though these reactions can be challenging on pyridine rings. masterorganicchemistry.com

The interplay of the directing effects of the existing groups determines the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) provides a pathway to replace leaving groups on the pyridine ring with nucleophiles. youtube.com The bromine atom at the 5-position is a potential leaving group. The rate of SNA reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com

Two primary mechanisms for SNA are:

Addition-Elimination: This is the more common pathway, involving the attack of a nucleophile on the ring to form a resonance-stabilized intermediate, followed by the departure of the leaving group. youtube.com

Elimination-Addition (Benzyne Mechanism): This mechanism can occur with very strong bases and involves the formation of a highly reactive benzyne (B1209423) intermediate. youtube.com

Reactivity of the Amine Group at Position 3 in this compound

The primary amine group at the 3-position is a versatile functional handle for a variety of chemical transformations.

Acylation and Alkylation Reactions

The amine group readily undergoes acylation and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. For instance, reacting this compound with an acyl chloride would produce the corresponding N-acyl derivative. organic-chemistry.org

Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, which can be controlled by using a large excess of the amine. mnstate.edu

ReactionReagentProduct Type
AcylationAcyl chloride or AnhydrideAmide
AlkylationAlkyl halideSecondary or Tertiary Amine

Amide and Urea Formation

Amide Formation: As mentioned, acylation leads to the formation of amides. This is a robust reaction for introducing a wide range of substituents.

Urea Formation: The amine group can react with isocyanates to form ureas. This reaction is a common strategy in medicinal chemistry to create compounds with hydrogen bonding capabilities. nih.gov The synthesis of ureas can also be achieved using phosgene (B1210022) or its equivalents, which react with the amine to form an isocyanate intermediate that then reacts with another amine. nih.gov

Diazotization and Subsequent Transformations

Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups.

ReagentProduct Functional Group
CuCl-Cl
CuBr-Br
CuCN-CN
KI-I
HBF₄-F
H₂O, heat-OH
H₃PO₂-H (deamination)

Condensation Reactions with Carbonyl Compounds

The primary amino group at the 3-position of this compound is a key site for nucleophilic attack, readily participating in condensation reactions with a variety of carbonyl compounds. These reactions typically involve the formation of a C-N bond and the elimination of a water molecule, leading to the synthesis of imines (Schiff bases) or related heterocyclic structures. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-donating propoxy group at position 6 and the electron-withdrawing bromine atom at position 5 modulate the nucleophilicity of the amino group, influencing reaction rates and yields.

Detailed research findings on specific condensation reactions of this compound with carbonyl compounds are not extensively documented in publicly available literature. However, based on the general reactivity of aminopyridines, it is anticipated that it would react with aldehydes and ketones under standard condensation conditions, often catalyzed by an acid or a base.

Carbonyl ReactantProduct TypePotential Applications
Aldehyd (R-CHO)Imine (Schiff Base)Intermediate for synthesis of more complex heterocyclic systems.
Ketone (R-CO-R')Imine (Schiff Base)Building block for novel ligand design.
Dicarbonyl CompoundHeterocycle (e.g., diazepine)Scaffold for pharmacologically active molecules.

Reactivity of the Bromine Atom at Position 5 in this compound

The bromine atom at the 5-position of the pyridine ring is a versatile handle for a wide array of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of pharmaceuticals and functional materials. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position. The reaction is known for its mild conditions and the commercial availability of a vast library of boronic acids. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically results in the formation of a substituted alkene, with the pyridine ring attached to one of the double bond carbons. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and beta-hydride elimination. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgnih.gov This transformation is crucial for the synthesis of substituted anilines and related compounds, which are prevalent in medicinal chemistry. nih.govnih.gov The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. nih.govrsc.org

Cross-Coupling ReactionCoupling PartnerResulting BondTypical Catalyst System
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C-CPd(PPh₃)₄ / Base
HeckAlkene (e.g., H₂C=CHR)C-CPd(OAc)₂ / PPh₃ / Base
Buchwald-HartwigAmine (e.g., R₂NH)C-NPd₂(dba)₃ / Ligand / Base

The bromine atom at position 5 can undergo a magnesium-halogen exchange reaction to form a Grignard reagent. researchgate.net This transformation is typically achieved by treating the bromopyridine with a magnesium reagent, such as isopropylmagnesium chloride (iPrMgCl) or a turbo-Grignard reagent like iPrMgCl·LiCl. nih.govharvard.edu The resulting organomagnesium species is a potent nucleophile and can react with a wide variety of electrophiles, allowing for the introduction of various functional groups. The reactivity of Grignard reagents is highly dependent on temperature, allowing for the preparation of functionalized organomagnesium compounds at low temperatures. harvard.edu

The formation of the Grignard reagent is often regioselective, with the exchange occurring specifically at the C-Br bond. nih.gov The resulting pyridylmagnesium halide can then be used in subsequent reactions to form new C-C, C-O, C-S, or C-P bonds.

ReagentProductSubsequent Reaction with Electrophile (E+)
iPrMgCl5-Magnesiobromo-6-propoxypyridin-3-amine5-E-6-propoxypyridin-3-amine
sBu₂Mg·2LiOR5-Magnesiobromo-6-propoxypyridin-3-amine5-E-6-propoxypyridin-3-amine

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the pyridine ring, being an electron-deficient heterocycle, can facilitate such reactions, especially when activating groups are present. wikipedia.org However, direct nucleophilic displacement of the bromide at position 5 of this compound is less common compared to palladium-catalyzed methods. The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgbyjus.com In this molecule, the amino and propoxy groups are electron-donating, which may disfavor a classical SNAr mechanism. Nevertheless, under specific conditions or with highly reactive nucleophiles, displacement of the bromide may be possible.

Stability and Reactivity of the Propoxy Group at Position 6 in this compound

The propoxy group at the 6-position is an ether linkage, which is generally stable under many reaction conditions. wikipedia.org This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the propoxy group.

Despite its general stability, the ether linkage can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgpearson.com The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org

For an aryl alkyl ether like this compound, the cleavage would be expected to occur at the alkyl-oxygen bond, leading to the formation of a phenol (B47542) (a hydroxypyridine in this case) and an alkyl halide. libretexts.org This is because the C(sp²)-O bond of the pyridine ring is stronger than the C(sp³)-O bond of the propoxy group, and nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

ReagentProductsMechanism
HI (excess)5-Bromo-6-hydroxypyridin-3-amine and Propyl iodideSN2
HBr (excess)5-Bromo-6-hydroxypyridin-3-amine and Propyl bromideSN2
BBr₃5-Bromo-6-hydroxypyridin-3-amine and Propyl bromideLewis acid-catalyzed cleavage

Functional Group Tolerance in Synthetic Transformations

The successful synthesis of derivatives from this compound analogs, such as 5-bromo-2-methylpyridin-3-amine (B1289001), highlights the tolerance of certain functional groups to specific reaction conditions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the amino and alkoxy groups generally remain intact. mdpi.com

For instance, the derivatization of the amino group to an acetamide (B32628) has been shown to be compatible with subsequent Suzuki cross-coupling reactions. The synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine is achieved using acetic anhydride. mdpi.com This transformation demonstrates that the bromo and methyl groups are tolerant to the conditions of acylation. Subsequently, the resulting acetamide undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate (B84403), in a dioxane/water solvent system at elevated temperatures (85–95 °C), without cleavage of the newly formed amide bond or the other ring substituents. mdpi.com

This suggests a good tolerance of the core structure to standard acylation and palladium-catalyzed coupling conditions. The stability of the propoxy group in this compound under these conditions can be inferred to be high, as ether linkages are generally robust under these catalytic systems.

TransformationReagents and ConditionsTolerated Functional GroupsInferred Tolerance for this compound
Amide FormationAcetic AnhydrideBromo, MethylBromo, Propoxy
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 85-95°CAcetamido, MethylAmino, Propoxy

Mechanistic Investigations of Derivatization Pathways of this compound

Understanding the mechanistic pathways of derivatization is crucial for optimizing reaction conditions and predicting the formation of products. For substituted bromopyridines, computational methods like Density Functional Theory (DFT) have been employed to elucidate these pathways. mdpi.com

Reaction Intermediates and Transition State Analysis

While specific studies on this compound are not extensively documented, insights can be drawn from computational studies on analogous systems. For the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, DFT calculations using the B3LYP/6-31G(d,p) basis set have been utilized to analyze the electronic properties of the starting materials and products. mdpi.com Such analyses help in understanding the frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity.

The general mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with several key intermediates and transition states:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. The electronic properties of the pyridine ring, influenced by the amino and propoxy groups, will affect the rate of this step.

Transmetalation: The organoboron species (e.g., an arylboronic acid) transfers its organic group to the Pd(II) center, typically facilitated by a base. The nature of the base and the substituents on the boronic acid influence this step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

DFT calculations can model the energies of these intermediates and the transition states that connect them. This allows for the determination of the rate-determining step and provides a deeper understanding of how substituents influence the reaction pathway. For instance, electron-donating groups like the amino and propoxy groups in this compound would be expected to increase the electron density on the pyridine ring, which could modulate the oxidative addition step.

Kinetic Studies of Derivatization Reactions

A comparative kinetic study of the Suzuki reaction with various brominated aromatic and heteroaromatic compounds revealed that the electronic nature of the substituents on the aryl bromide has a significant impact on the reaction rate. Generally, electron-withdrawing groups on the aromatic ring tend to increase the rate of the Suzuki coupling, while electron-donating groups can have the opposite effect.

The turnover frequency (TOF) is a key parameter in catalysis, representing the number of moles of product formed per mole of catalyst per unit time. For the Suzuki coupling of various heteroaryl bromides, TOF values can range significantly depending on the substrate, catalyst, and reaction conditions. For example, some systems have reported TOF values in the range of 1700–2000 h⁻¹.

The following table outlines the expected impact of substituents on the kinetics of Suzuki-Miyaura coupling, based on general principles observed in related systems.

Substituent PropertyEffect on Oxidative AdditionEffect on Reductive EliminationOverall Effect on Reaction Rate
Electron-DonatingMay slow downMay speed upVaries, complex interplay
Electron-WithdrawingMay speed upMay slow downVaries, complex interplay

Further experimental kinetic studies on this compound are necessary to precisely quantify its reactivity and to optimize synthetic protocols for its derivatization.

Spectroscopic and Structural Characterization Techniques for 5 Bromo 6 Propoxypyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom, allowing for the comprehensive assembly of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 5-Bromo-6-propoxypyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propoxy group.

The aromatic region would typically display two doublets, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromo and propoxy substituents. The coupling constant between these two protons would confirm their ortho relationship.

The aliphatic region would feature signals for the propoxy group: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group attached to the oxygen atom. The integration of these signals would confirm the number of protons in each group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.50 - 7.70d2.0 - 3.0
Aromatic-H6.90 - 7.10d2.0 - 3.0
-NH₂3.50 - 4.50br s-
-OCH₂-4.10 - 4.30t6.5 - 7.5
-CH₂-1.70 - 1.90sext7.0 - 8.0
-CH₃0.90 - 1.10t7.0 - 7.5

Note: This is a generalized prediction. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the five carbon atoms of the pyridine ring and the three carbon atoms of the propoxy group. The chemical shifts of the ring carbons are influenced by the attached functional groups. For instance, the carbon atom bearing the bromine atom (C-5) would be shifted to a higher field compared to the other ring carbons, while the carbon attached to the oxygen of the propoxy group (C-6) would be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6 (C-O)155 - 160
C-3 (C-N)138 - 142
C-2135 - 140
C-4120 - 125
C-5 (C-Br)95 - 105
-OCH₂-65 - 75
-CH₂-20 - 25
-CH₃10 - 15

Note: This is a generalized prediction. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the two aromatic protons and among the protons of the propoxy chain, confirming their respective connectivities.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the -OCH₂- protons and the C-6 of the pyridine ring would definitively confirm the attachment of the propoxy group to the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₃BrN₂O), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (for C₉H₁₄⁷⁹BrN₂O⁺)261.0344
[M+H]⁺ (for C₉H₁₄⁸¹BrN₂O⁺)263.0323

Note: The calculated m/z values are for the protonated molecule ([M+H]⁺), which is commonly observed in ESI mass spectrometry.

Ionization Techniques (e.g., ESI-TOF)

The choice of ionization technique is crucial for getting the molecule into the gas phase as an ion without significant decomposition.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination.

Time-of-Flight (TOF) Analyzer: When coupled with ESI, a TOF mass analyzer provides high resolution and mass accuracy, which is essential for HRMS analysis and the confident determination of the elemental formula.

By analyzing the fragmentation pattern produced in the mass spectrometer (often through techniques like MS/MS), further structural information can be obtained. For example, the loss of the propoxy group or the bromine atom would result in characteristic fragment ions that can help to confirm the structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, enabling both the purification of the final product and the precise determination of its purity.

Flash Chromatography for Purification

Flash chromatography is a primary method for the purification of this compound following its synthesis. This technique allows for the rapid separation of the target compound from unreacted starting materials, by-products, and other impurities. The process typically involves dissolving the crude product in a minimal amount of solvent and loading it onto a silica (B1680970) gel column. A solvent system, often a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is then passed through the column under pressure.

The separation is based on the differential adsorption of the compounds to the silica gel. Due to its polarity, this compound adheres to the silica gel and is eluted from the column at a different rate than less polar impurities. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the desired amine. For instance, a gradient of 0% to 50% ethyl acetate in heptane may be employed to purify related bromo-substituted pyridine intermediates.

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid adsorbent material used in the column.Silica gel (e.g., 230-400 mesh)
Mobile Phase The solvent or mixture of solvents that carries the sample through the column.Heptane/Ethyl Acetate, Hexane/Ethyl Acetate
Elution Mode The method of passing the mobile phase through the column.Gradient elution (e.g., 0-50% Ethyl Acetate)
Detection Method used to monitor the separation.Thin Layer Chromatography (TLC), UV detection

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound with high precision. This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. The separation is based on the interactions of the analyte with the stationary and mobile phases.

For the analysis of this compound and its derivatives, reverse-phase HPLC is commonly used. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid adsorbent material within the HPLC column.C18 (Octadecyl-silica)
Mobile Phase The solvent system that moves the sample through the column.Water/Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
Detection The method used to detect the compound as it elutes from the column.UV detection at a specific wavelength (e.g., 254 nm)
Flow Rate The speed at which the mobile phase is pumped through the column.1.0 mL/min

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. These characteristics lead to more efficient separations and significantly reduced analysis times.

The application of UPLC is particularly valuable for the analysis of complex reaction mixtures and for high-throughput screening of derivatives of this compound. The fundamental principles of separation are similar to HPLC, with reverse-phase methods being prevalent. The enhanced resolution of UPLC allows for the detection and quantification of even minor impurities that might not be resolved by HPLC.

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid adsorbent material with small particle size.Sub-2 µm particles (e.g., C18)
Mobile Phase The solvent system used for elution.Water/Acetonitrile with additives like formic acid or trifluoroacetic acid
Detection Sensitive detection methods employed.UV detection, Mass Spectrometry (MS)
Pressure The operating pressure of the system.High pressure (up to 15,000 psi)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density within the crystal, from which the positions of the atoms can be deduced.

For a molecule like this compound, X-ray crystallography can provide unambiguous confirmation of its structure, including bond lengths, bond angles, and the conformation of the propoxy group relative to the pyridine ring. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to determine the solid-state structures of related substituted pyridine derivatives. Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which influence the crystal packing and physical properties of the solid.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental spectroscopic techniques used to characterize this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its functional groups. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹). For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the alkyl chain and aromatic ring, C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-O stretch of the propoxy group (around 1000-1300 cm⁻¹).

Computational Chemistry and Theoretical Studies on 5 Bromo 6 Propoxypyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and reactivity. These computational methods solve the Schrödinger equation for a given molecule, providing valuable insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized molecular geometry and to calculate the energetic properties of compounds.

For the analogous compound, 5-bromo-2-methylpyridin-3-amine (B1289001), DFT calculations have been performed to determine its most stable conformation. mdpi.com These studies typically involve geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The results of such calculations provide a detailed picture of the molecule's 3D structure. While specific bond lengths and angles for 5-Bromo-6-propoxypyridin-3-amine are not available, the table below shows a representative set of optimized geometric parameters that would be obtained from a typical DFT study.

Interactive Data Table: Representative DFT-Calculated Geometric Parameters

ParameterAtom 1Atom 2Atom 3Value (Angstrom/Degrees)
Bond LengthCC-~1.39 Å
Bond LengthCN-~1.34 Å
Bond LengthCBr-~1.90 Å
Bond LengthCN (amine)-~1.40 Å
Bond AngleCNC~117°
Dihedral AngleCCCN

Note: The values presented are illustrative and represent typical bond lengths and angles for similar aromatic amines.

The total energy of the molecule, also obtained from DFT calculations, is a crucial parameter for assessing its thermodynamic stability. By comparing the total energies of different isomers or conformers, the most stable form can be identified.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that play a key role in chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a study on derivatives of 5-bromo-2-methylpyridin-3-amine, DFT calculations were used to determine the energies of the frontier orbitals. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the amine group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack.

Interactive Data Table: Representative Frontier Orbital Energies

OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.6Energy difference between HOMO and LUMO

Note: These values are based on studies of analogous compounds and serve as an illustrative example. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique, and the prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods.

The prediction of NMR chemical shifts is typically performed using DFT in conjunction with a suitable basis set. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). While specific predicted NMR data for this compound is not available in the literature, this computational approach is a standard procedure in the structural elucidation of new compounds.

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

The derivatization of this compound, for instance, through substitution reactions, can be modeled by exploring the potential energy surface (PES) of the reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy pathway from reactants to products, known as the reaction coordinate. This exploration allows for the identification of transition states, which are the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form new carbon-carbon bonds. mdpi.com this compound is a potential substrate for such reactions due to the presence of the bromo substituent. Computational studies can be employed to elucidate the detailed mechanism of the catalytic cycle.

The catalytic cycle of a palladium-mediated reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

DFT calculations can be used to model each of these steps, determining the structures and energies of the intermediates and transition states involved. mdpi.com This analysis helps in understanding the factors that control the efficiency and selectivity of the catalytic process and can guide the development of improved catalysts and reaction conditions.

A comprehensive search for specific computational studies on the conformational analysis and molecular dynamics of this compound has yielded no publicly available research data, detailed findings, or data tables. Scientific literature on this specific compound appears to be focused on its synthesis and potential applications rather than in-depth theoretical and computational characterization.

Therefore, it is not possible to generate an article with the requested "Detailed research findings" and "Data tables" for the "Conformational Analysis and Molecular Dynamics Simulations" section without fabricating scientific results. Providing speculative or generalized information would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the content.

To provide a scientifically sound and factual article, specific research dedicated to the computational chemistry of this compound is necessary. In the absence of such research, this request cannot be fulfilled as outlined.

Role of 5 Bromo 6 Propoxypyridin 3 Amine As a Building Block in Heterocyclic Synthesis

Precursor in the Synthesis of Fused Pyridine (B92270) Systems

Fused pyridine systems, which are integral to many biologically active molecules, can be efficiently synthesized using 5-Bromo-6-propoxypyridin-3-amine as a precursor. bohrium.com The presence of the bromine atom and the amino group on the pyridine ring allows for various cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems containing a pyridine ring. These reactions often involve palladium-catalyzed cross-coupling reactions, where the bromine atom is substituted, followed by an intramolecular reaction involving the amino group to close a new ring. bohrium.com The propoxy group can also influence the reactivity and regioselectivity of these cyclization reactions, providing a means to control the final structure of the fused pyridine system.

Scaffold for the Preparation of Complex Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of complex polycyclic aromatic nitrogen heterocycles often utilizes this compound as a foundational scaffold. These complex structures are of significant interest due to their presence in natural products and their potential as therapeutic agents. The strategic placement of the reactive sites—the bromo and amino groups—on the pyridine ring facilitates the construction of additional rings. nih.gov For instance, the amino group can act as a nucleophile in reactions to form a new heterocyclic ring, while the bromo group can participate in cross-coupling reactions to introduce aryl or other complex substituents, which can then be further elaborated into additional fused rings. nih.gov This step-wise construction allows for the controlled and diastereoselective synthesis of intricate polycyclic systems. nih.gov

Intermediate in the Synthesis of Biologically Relevant Scaffolds

The versatility of this compound extends to its role as a key intermediate in the synthesis of various biologically relevant scaffolds. Its structural features are amenable to a wide range of chemical modifications, making it a valuable starting point for the creation of diverse molecular libraries for drug discovery.

Precursors to Substituted Pyridine Analogs

This compound is a valuable precursor for generating a wide array of substituted pyridine analogs. The bromine atom at the 5-position can be readily replaced by various functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of aryl, heteroaryl, and alkyl groups, leading to a diverse set of pyridine derivatives. nih.govnih.gov Furthermore, the amino group at the 3-position can be acylated, alkylated, or diazotized, providing another point for structural diversification. mdpi.com These modifications are crucial for exploring the structure-activity relationships of pyridine-based compounds in various biological targets. nih.gov

Applications in the Synthesis of N-Aryl-6-alkoxypyridin-3-amines and their Subsequent Transformations

The synthesis of N-aryl-6-alkoxypyridin-3-amines is a significant application of this compound. This transformation is typically achieved through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wjpmr.comorganic-chemistry.org In this case, this compound serves as the amine component, reacting with various arylating agents. The resulting N-aryl-6-alkoxypyridin-3-amines are themselves versatile intermediates that can undergo further transformations. For example, the remaining functional groups on the pyridine ring or the newly introduced aryl group can be modified to build more complex molecular architectures. researchgate.netorganic-chemistry.org

Contribution to the Construction of β-Carboline and Aza-β-Carboline Derivatives

The β-carboline scaffold is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities. nih.gov this compound can be a key building block in the synthesis of β-carboline and its aza-analogs. The synthesis often involves a Pictet-Spengler reaction or related cyclization strategies. nih.gov The amino group of the pyridine derivative can react with an appropriate aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to construct the tricyclic β-carboline core. The bromo and propoxy groups on the pyridine ring can be used to modulate the electronic properties and steric environment of the final molecule, influencing its biological activity. nih.gov

Utility in the Development of PDE4 Inhibitors and Related Pyridine-Based Therapeutic Agents

Phosphodiesterase 4 (PDE4) is an important enzyme target for the treatment of inflammatory diseases. Pyridine-based compounds have been extensively explored as PDE4 inhibitors. This compound serves as a valuable starting material for the synthesis of these inhibitors. The core pyridine structure can be elaborated with various substituents to optimize potency and selectivity for the PDE4 enzyme. The bromo group provides a handle for introducing diversity through cross-coupling reactions, while the amino and propoxy groups can be modified to fine-tune the physicochemical properties of the molecule, which is crucial for its therapeutic efficacy.

Role in the Synthesis of Quinoline-3-Carboxamide (B1254982) Derivatives and Similar Fused Heterocycles

While direct and specific examples of the utilization of this compound in the synthesis of quinoline-3-carboxamide derivatives are not extensively documented in publicly available research, the structural features of the molecule suggest its potential as a precursor for such compounds. The synthesis of quinolines and their analogues often involves the cyclization of substituted anilines or related aromatic amines. iipseries.orgpharmaguideline.comnih.gov For instance, the Skraup synthesis and its variations utilize anilines and a three-carbon component to construct the quinoline (B57606) core. iipseries.orgpharmaguideline.comnih.gov

In principle, the amino group of this compound could participate in similar cyclization reactions to form aza-quinolines or other fused pyridopyrimidine structures. The presence of the bromine atom provides a handle for further functionalization or for facilitating cyclization through various cross-coupling reactions.

Classic methods for quinoline synthesis include:

Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.comnih.gov

Combes Synthesis: Utilizes the reaction of anilines with β-diketones. nih.govresearchgate.net

Friedländer Synthesis: A condensation reaction between an o-aminobenzaldehyde or o-aminoketone and a compound containing a methylene (B1212753) group alpha to a carbonyl. pharmaguideline.com

The application of these methods to 3-aminopyridine (B143674) derivatives can lead to the formation of naphthyridine structures, which are isomers of quinoline. iipseries.org The synthesis of quinoline-3-carboxamides (B1200007) specifically often involves the amidation of a quinoline-3-carboxylic acid precursor. lookchem.comnih.gov Therefore, a synthetic route starting from this compound would likely involve an initial cyclization to form a fused pyridine ring system, followed by the introduction and modification of a carboxamide group at the appropriate position.

The following table outlines some general synthetic strategies for quinoline derivatives, which could hypothetically be adapted for precursors like this compound.

Synthesis MethodKey ReactantsResulting Core Structure
Skraup SynthesisAromatic amine, Glycerol, Oxidizing agentQuinoline
Combes SynthesisAromatic amine, β-DiketoneQuinoline
Friedländer Synthesiso-Aminoaryl aldehyde/ketone, Carbonyl with α-methyleneQuinoline
Pfitzinger ReactionIsatin, Carbonyl compoundQuinoline-4-carboxylic acid

Further research and developmental studies would be necessary to establish efficient protocols for the direct conversion of this compound into quinoline-3-carboxamide derivatives.

Derivatization for Chromogenic Substrates and Related Biochemical Probes (e.g., analogues of BCIP derivatives)

Chromogenic substrates are compounds that are converted by an enzyme into a colored product, allowing for the detection of that enzyme's activity. BCIP is a well-known chromogenic substrate for alkaline phosphatase. Upon enzymatic cleavage of the phosphate (B84403) group, the resulting indolyl intermediate dimerizes to form a blue precipitate.

Aminopyridine derivatives can exhibit fluorescence and their properties can be modulated by substitution, making them useful in the development of fluorescent probes. mdpi.comresearchgate.net The amino group on the pyridine ring can serve as a key functional group for linking to other molecular fragments or for participating in the electronic changes that lead to color formation. The development of novel chromogenic substrates often involves the synthesis of heterocyclic systems that can undergo a distinct color change upon enzymatic action.

The design of a chromogenic substrate based on this compound would likely involve several key steps:

Introduction of a trigger group: This would be a functional group that can be specifically cleaved by the target enzyme (e.g., a phosphate group for phosphatases, a sugar moiety for glycosidases).

Design of a chromophore-generating system: The cleavage of the trigger group would need to initiate a reaction cascade that results in the formation of a colored compound. This might involve dimerization, intramolecular rearrangement, or reaction with a secondary reagent.

The following table lists some common enzymes and the types of chromogenic substrates they act upon, illustrating the general principles that could be applied to new heterocyclic scaffolds.

EnzymeSubstrate TypeColor of Product
Alkaline PhosphataseIndolyl Phosphates (e.g., BCIP)Blue/Purple
β-GalactosidaseIndolyl Galactosides (e.g., X-Gal)Blue
PeroxidaseBenzidine derivatives, TMBBlue, Yellow/Orange

While the direct application of this compound as a chromogenic substrate is not established, its chemical functionalities present possibilities for the rational design of new reporter molecules for various enzymatic assays.

Future Research Directions and Emerging Applications of 5 Bromo 6 Propoxypyridin 3 Amine

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 5-Bromo-6-propoxypyridin-3-amine and its derivatives. While classical multi-step syntheses involving nitration, halogenation, and amination of pyridine (B92270) precursors are established, these often suffer from harsh reaction conditions and the generation of significant waste. organic-chemistry.org

Modern synthetic strategies that could be explored include:

Direct C-H Functionalization: Transition-metal catalyzed C-H activation presents a powerful tool for the direct introduction of functional groups onto the pyridine core, potentially streamlining the synthesis. mdpi.com Research could target the selective functionalization of the C-2 or C-4 positions of a suitable pyridine precursor, avoiding the need for pre-installed directing groups.

Multi-component Reactions: One-pot, multi-component reactions are highly desirable for their atom economy and operational simplicity. bhu.ac.in Designing a convergent synthesis where the pyridine ring is constructed with the desired substituents in a single step from readily available starting materials would be a significant advancement. For instance, a [2+2+1+1] cyclocondensation of alkynes with a nitrogen source could be a potential route. bhu.ac.in

Late-stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold would be highly valuable for generating diverse libraries of compounds for screening purposes. This could involve selective reactions targeting the different functional groups present in the molecule.

Synthetic StrategyPotential AdvantagesRepresentative Precursors/Reagents
Direct C-H FunctionalizationFewer steps, improved atom economySubstituted pyridines, transition metal catalysts (e.g., Pd, Rh)
Multi-component ReactionsHigh efficiency, operational simplicityAlkynes, amides, activating agents (e.g., Tf2O)
Late-stage FunctionalizationRapid generation of derivativesThis compound, various coupling partners

Exploration of Undiscovered Reactivity and Functional Group Interconversions

The inherent reactivity of the three distinct functional groups in this compound—the bromo, amino, and propoxy groups—opens up a wide array of possibilities for further chemical transformations.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, leading to the synthesis of novel and complex molecules. nih.gov

Functionalization of the Amino Group: The amino group at the 3-position can be readily acylated, alkylated, or diazotized to introduce further diversity. mdpi.com It can also serve as a directing group for ortho-lithiation or other C-H functionalization reactions at the C-4 position.

Modification of the Propoxy Group: While the propoxy group at the 6-position is generally less reactive, its ether linkage could potentially be cleaved or modified under specific conditions. Furthermore, its steric and electronic influence on the reactivity of the pyridine ring warrants further investigation.

Functional GroupPotential Reaction TypePotential Products
5-BromoSuzuki-Miyaura Coupling5-Aryl-6-propoxypyridin-3-amines
5-BromoSonogashira Coupling5-Alkynyl-6-propoxypyridin-3-amines
3-AminoAcylationN-(5-Bromo-6-propoxypyridin-3-yl)amides
3-AminoDiazotization5-Bromo-6-propoxypyridin-3-yl diazonium salts

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a promising area for future research. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for higher yields and purity.

The development of a robust flow synthesis would enable the on-demand production of this key intermediate and facilitate the rapid generation of compound libraries for high-throughput screening. An autonomous self-optimizing flow system could be employed to rapidly identify optimal reaction conditions for various transformations involving this scaffold.

Potential Applications in Material Science and Supramolecular Chemistry

The pyridine moiety is a well-established building block in material science and supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions.

Liquid Crystals: The rigid pyridine core of this compound, when appropriately functionalized with long alkyl chains, could lead to the formation of novel liquid crystalline materials with interesting photoresponsive or electronic properties.

Supramolecular Assemblies: The amino and pyridine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, enabling the formation of self-assembled structures such as gels, fibers, and crystalline networks. The bromo and propoxy groups would further modulate the packing and properties of these assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs with applications in gas storage, catalysis, and sensing.

Green Chemistry Methodologies for the Synthesis and Derivatization of this compound

Future research will undoubtedly be guided by the principles of green chemistry, aiming to minimize the environmental impact of chemical processes.

Catalytic Methods: The use of efficient and recyclable catalysts, such as nanocatalysts or heterogeneous catalysts, for the synthesis and functionalization of this compound will be a key focus. mdpi.com For example, a ligand-free Suzuki-Miyaura coupling reaction catalyzed by heterogeneous Pd/C in aqueous media could be explored.

Alternative Solvents and Energy Sources: The replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents, and the use of energy-efficient methods such as microwave irradiation or photocatalysis, will be crucial. mdpi.com

Atom Economy: The development of synthetic routes with high atom economy, such as addition and cycloaddition reactions, will be prioritized to reduce waste generation. mdpi.com

Green Chemistry PrincipleApplication to this compound
Use of CatalysisEmploying recyclable nanocatalysts for cross-coupling reactions.
Use of Safer SolventsPerforming reactions in water or ionic liquids.
Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times.
Atom EconomyDesigning multi-component reactions for pyridine ring formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-propoxypyridin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce substituents on the pyridine ring. Key factors include:

  • Catalyst selection : Pd(OAc)₂ or Pd(dppf)Cl₂ for efficient coupling .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
  • Yield and purity : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., propoxy group at C6, bromine at C5) .
  • HPLC-MS : Validates molecular weight (MW: 245.1 g/mol) and detects impurities (<5%) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages .
  • Melting point determination : Consistency with literature values ensures identity .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity or biological activity?

  • Methodological Answer : Compare substituent effects using analogs from the table below:

Compound NameKey Structural DifferencesImpact on Reactivity/Activity
5-Bromo-4-methoxypyridin-3-amineMethoxy at C4 (vs. propoxy at C6)Reduced steric hindrance; altered enzyme binding
5-Bromo-2-(propan-2-yloxy)pyridin-3-aminePropoxy at C2 (vs. C6)Changes electron distribution; affects catalytic interactions
6-Bromo-5-iodopyridin-3-amineIodine at C5 (vs. bromine)Enhanced electrophilicity; altered target selectivity
  • Experimental Design : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
  • Batch variability analysis : Test multiple synthesis lots to rule out impurity-driven discrepancies .
  • Structural validation : Re-examine X-ray crystallography or DFT calculations to confirm conformation .
  • Contextual factors : Account for assay conditions (pH, temperature) that may alter activity .

Q. What computational strategies predict the binding mechanisms of this compound with enzymes or receptors?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity .
  • Free energy perturbation (FEP) : Quantify binding free energy differences between analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.